(5-Bromo-2-chloropyridin-4-YL)methanol

Description

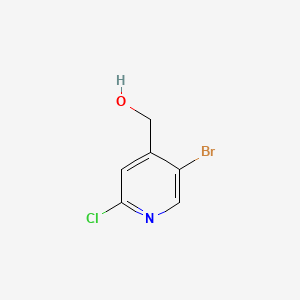

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(5-bromo-2-chloropyridin-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClNO/c7-5-2-9-6(8)1-4(5)3-10/h1-2,10H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFGOXDSEEYDXQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)Br)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00694923 | |

| Record name | (5-Bromo-2-chloropyridin-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00694923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211531-97-3 | |

| Record name | (5-Bromo-2-chloropyridin-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00694923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5-bromo-2-chloropyridin-4-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on (5-Bromo-2-chloropyridin-4-YL)methanol: A Key Building Block in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

(5-Bromo-2-chloropyridin-4-YL)methanol (CAS Number: 1211531-97-3) is a halogenated pyridine derivative that serves as a versatile intermediate in the synthesis of complex organic molecules. Its structural features, including the presence of bromine and chlorine atoms at key positions, make it a valuable precursor for the development of novel compounds with potential therapeutic applications, particularly in the realm of kinase inhibitors. This technical guide provides a comprehensive overview of its chemical properties, general synthetic applications, and the broader context of its utility in drug discovery.

Physicochemical Properties

This compound is a solid compound with the following key properties:

| Property | Value | Reference |

| CAS Number | 1211531-97-3 | [1] |

| Molecular Formula | C₆H₅BrClNO | [1] |

| Molecular Weight | 222.47 g/mol | [1][2] |

| Melting Point | 151 - 154 °C | [2] |

| Physical Form | Solid | [2] |

| Purity | Typically ≥98% | [3] |

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound.

| Hazard Statement | Description |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

| Precautionary Statement | Description |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P304+P340 | IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Role in Drug Discovery: A Versatile Synthetic Intermediate

Substituted pyridines are a cornerstone in medicinal chemistry, forming the core structure of numerous approved drugs.[4][5][6][7][8] The strategic placement of different functional groups on the pyridine ring allows for the fine-tuning of a molecule's biological activity, selectivity, and pharmacokinetic properties.[4] this compound, with its bromine and chlorine substituents, offers multiple reactive sites for elaboration, making it a valuable building block for creating diverse libraries of compounds for high-throughput screening.

The bromine atom is particularly useful for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions. These reactions allow for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups. The chlorine atom can also be displaced by nucleophiles, providing another avenue for structural diversification. The primary alcohol functionality can be oxidized to an aldehyde or carboxylic acid, or can be used to form ethers and esters, further expanding the synthetic possibilities.

General Experimental Protocols for the Utilization of Substituted Pyridines

Suzuki Cross-Coupling Reaction

This reaction is a powerful method for forming carbon-carbon bonds. In the context of this compound, the bromine atom can be coupled with a boronic acid or ester.

Materials:

-

This compound

-

Aryl or heteroaryl boronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., Na₂CO₃ or K₂CO₃)

-

Solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

-

In a reaction vessel, dissolve this compound (1 equivalent) and the aryl/heteroaryl boronic acid (1.1-1.5 equivalents) in the solvent system.

-

Add the base (2-3 equivalents) to the mixture.

-

Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.

-

Add the palladium catalyst (typically 2-5 mol%) to the reaction mixture.

-

Heat the reaction to 80-100 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

This reaction is used to form carbon-nitrogen bonds, allowing for the introduction of various amine groups.

Materials:

-

This compound

-

Primary or secondary amine

-

Palladium catalyst (e.g., Pd₂(dba)₃)

-

Ligand (e.g., Xantphos or BINAP)

-

Base (e.g., Cs₂CO₃ or NaOtBu)

-

Solvent (e.g., toluene or dioxane)

Procedure:

-

To a dry reaction flask, add the palladium catalyst and the ligand.

-

Add the solvent and stir for a few minutes to form the active catalyst complex.

-

Add this compound (1 equivalent), the amine (1.1-1.5 equivalents), and the base (1.5-2 equivalents).

-

Heat the reaction mixture under an inert atmosphere at 80-110 °C.

-

Monitor the reaction by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature and quench with water.

-

Extract the product with an organic solvent, and then wash the combined organic layers with brine.

-

Dry the organic layer, filter, and concentrate.

-

Purify the residue by column chromatography.

Application in Kinase Inhibitor Synthesis

A significant application of substituted pyridines is in the development of kinase inhibitors.[9][10][11][12][13] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in many diseases, including cancer.[11][12] The pyridine scaffold can mimic the purine ring of ATP, allowing it to bind to the ATP-binding site of kinases and inhibit their activity.[10]

The general structure of many kinase inhibitors consists of a heterocyclic core (like pyridine) that binds to the hinge region of the kinase, and various substituents that occupy adjacent hydrophobic pockets to enhance potency and selectivity. This compound provides a valuable starting point for the synthesis of such inhibitors.

Visualizations

The following diagrams illustrate the general principles of kinase inhibitor synthesis and their mechanism of action.

Caption: A generalized synthetic workflow for developing kinase inhibitors.

References

- 1. aobchem.com [aobchem.com]

- 2. This compound | 1211531-97-3 [amp.chemicalbook.com]

- 3. This compound - CAS:1211531-97-3 - 阿镁生物 [amaybio.com]

- 4. benchchem.com [benchchem.com]

- 5. sarchemlabs.com [sarchemlabs.com]

- 6. Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. digibug.ugr.es [digibug.ugr.es]

- 13. benchchem.com [benchchem.com]

Technical Guide: Physicochemical Properties of (5-Bromo-2-chloropyridin-4-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of the chemical compound (5-Bromo-2-chloropyridin-4-yl)methanol. Due to the limited availability of detailed experimental data in peer-reviewed literature for this specific compound, this document also includes standardized, detailed protocols for the experimental determination of key physical properties, which are generally applicable to solid organic compounds.

Compound Identification and Structure

This compound is a substituted pyridinemethanol compound. Such halogenated pyridine derivatives are common intermediates in the synthesis of pharmaceuticals and other specialty chemicals.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 1211531-97-3 |

| Molecular Formula | C₆H₅BrClNO |

| Molecular Weight | 222.47 g/mol |

| Canonical SMILES | C1=C(C(=CN=C1Cl)Br)CO |

| InChI Key | OFGOXDSEEYDXQV-UHFFFAOYSA-N |

Physical Properties

The quantitative physical data for this compound available from chemical suppliers is summarized below. It should be noted that detailed experimental conditions for these measurements are not publicly available.

| Property | Value | Source |

| Appearance | Solid, White to off-white powder | Commercial Suppliers |

| Melting Point | 151 - 154 °C | Commercial Suppliers |

| Boiling Point | Data not available | - |

| Solubility | Data not available | - |

Standardized Experimental Protocols

The following sections detail standardized laboratory protocols for determining the key physical properties of a solid organic compound such as this compound.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. The protocol described here is for the determination using a capillary melting point apparatus.

Methodology:

-

Sample Preparation: A small amount of the dry, crystalline sample is finely crushed into a powder. The open end of a capillary tube is tapped into the powder to pack a small amount (2-3 mm in height) of the sample into the closed end of the tube.

-

Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.

-

Initial Heating: The temperature is raised rapidly to about 15-20 °C below the expected melting point.

-

Measurement: The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the sample.

Boiling Point Determination (Micro Method)

For compounds where only a small amount is available, a micro boiling point determination is suitable.

Methodology:

-

Sample Preparation: A small amount of the liquid sample (or a melted solid) is introduced into a small test tube (Thiele tube).

-

Capillary Inversion: A standard melting point capillary tube is sealed at one end, then dropped into the test tube with the open end down.

-

Heating: The apparatus is heated gently. As the temperature rises, air trapped in the inverted capillary will bubble out.

-

Equilibrium: Heating continues until a steady stream of bubbles emerges from the capillary. The heat is then removed.

-

Observation: The liquid will begin to cool and will eventually be drawn up into the capillary tube. The temperature at which the liquid enters the capillary is the boiling point, as this is where the vapor pressure of the substance equals the atmospheric pressure.

Aqueous Solubility Determination (Equilibrium Shake-Flask Method)

This protocol determines the equilibrium solubility of a compound in water, a critical parameter in drug development.

Methodology:

-

Preparation: An excess amount of the solid compound is added to a known volume of distilled water in a sealed, screw-cap vial.

-

Equilibration: The vial is agitated (e.g., on a shaker or rotator) at a constant temperature (typically 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Sampling and Analysis: A sample of the clear supernatant is carefully removed and filtered (using a filter that does not adsorb the compound). The concentration of the compound in the filtrate is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

-

Calculation: The solubility is expressed in units such as mg/mL or mol/L.

Biological Activity and Signaling Pathways

A comprehensive search of scientific and patent literature did not yield any specific information regarding the biological activity or associated signaling pathways for this compound. Halogenated pyridines are a broad class of compounds with diverse biological activities, but no data is currently available for this specific molecule. Therefore, a diagram of a signaling pathway is not applicable.

General Workflow for Chemical Synthesis and Characterization

For a compound like this compound, the general process from synthesis to characterization follows a logical workflow. This is crucial for ensuring the identity and purity of the material before its use in further research or development.

(5-Bromo-2-chloropyridin-4-YL)methanol molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of (5-Bromo-2-chloropyridin-4-YL)methanol, a key intermediate in pharmaceutical and organic synthesis. This document outlines its molecular characteristics and provides general experimental protocols for its synthesis and analysis, tailored for professionals in drug development and chemical research.

Core Molecular Data

The fundamental properties of this compound are summarized below, providing a quantitative basis for its use in experimental settings.

| Property | Value | Source |

| Molecular Formula | C6H5BrClNO | [1][2] |

| Molecular Weight | 222.47 g/mol | [1] |

| Exact Mass | 220.92400 u | [2] |

| CAS Number | 1211531-97-3 | [1][2] |

Experimental Protocols

General Synthetic Approach

The synthesis of halogenated pyridine derivatives often involves a multi-step process starting from a more common pyridine precursor. A potential pathway for the synthesis of this compound could involve the following key transformations:

-

Bromination: Introduction of a bromine atom at the 5-position of a suitable pyridine precursor.

-

Chlorination: Introduction of a chlorine atom at the 2-position.

-

Formylation or Carboxylation: Introduction of a functional group at the 4-position that can be subsequently reduced to a hydroxymethyl group.

-

Reduction: Conversion of the 4-position functional group (e.g., an aldehyde or a carboxylic acid) to the primary alcohol.

It is crucial to carefully select the order of these steps to manage the directing effects of the substituents on the pyridine ring.

Analytical Characterization

Standard analytical techniques are employed to confirm the identity, purity, and structure of the synthesized this compound.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound. A reversed-phase column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a trifluoroacetic acid modifier) would likely provide good separation.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be utilized.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the chemical structure, confirming the positions of the substituents on the pyridine ring, and ensuring the presence of the hydroxymethyl group.

-

Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the O-H stretch of the alcohol and the characteristic vibrations of the pyridine ring.

Logical Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel chemical entity like this compound.

Caption: Logical workflow for the synthesis and characterization of a chemical compound.

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory environment. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

References

An In-depth Technical Guide to (5-bromo-2-chloropyridin-4-yl)methanol

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential synthesis of (5-bromo-2-chloropyridin-4-yl)methanol, a halogenated pyridine derivative of interest to researchers, scientists, and professionals in drug development. While detailed experimental data for this specific compound is not extensively available in public literature, this guide consolidates known information and presents plausible synthetic methodologies based on established chemical principles.

Chemical Identity and Properties

This compound is a substituted pyridine ring bearing a bromo, a chloro, and a hydroxymethyl group. Its chemical structure and key properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1211531-97-3 | [1][2][3] |

| Molecular Formula | C₆H₅BrClNO | [2] |

| Molecular Weight | 222.47 g/mol | [1][2] |

| Appearance | Solid, powder or liquid | [4] |

| Melting Point | 151 - 154 °C | [1] |

| Synonyms | 4-Pyridinemethanol, 5-bromo-2-chloro-; 5-Bromo-2-chloroisonicotinyl alcohol; 5-Bromo-2-chloro-4-(hydroxymethyl)pyridine | [4] |

| Purity (Typical) | 97% | [1] |

| Storage Conditions | Inert atmosphere, 2-8°C | [2] |

Structure:

Caption: Chemical structure of this compound.

Proposed Synthesis

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols (Analogous)

The following are generalized protocols for the key transformations in the proposed synthesis, based on procedures for similar substrates.

Step 1 & 2: Synthesis of 5-bromo-2,4-dichloropyridine (Precursor)

This protocol is adapted from the synthesis of 5-bromo-2,4-dichloropyridine.

-

Bromination: 2-amino-4-chloropyridine is dissolved in a suitable solvent like dichloromethane. The solution is cooled, and N-bromosuccinimide (NBS) is added portion-wise while maintaining the low temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed, and the crude product is purified to yield 2-amino-5-bromo-4-chloropyridine.

-

Diazotization and Chlorination: The resulting 2-amino-5-bromo-4-chloropyridine is dissolved in concentrated hydrochloric acid at a low temperature (e.g., -30 °C). A solution of sodium nitrite in water is added slowly, keeping the temperature below 0 °C. After the diazotization is complete, cuprous chloride (CuCl) is added, and the reaction mixture is allowed to warm to room temperature. The product, 5-bromo-2,4-dichloropyridine, is then extracted, washed, and purified.

Step 3: Formylation of 5-bromo-2,4-dichloropyridine (Proposed)

A possible method for introducing a formyl group at the 4-position is through a metal-halogen exchange followed by quenching with an electrophile like N,N-dimethylformamide (DMF).

-

The precursor, 5-bromo-2,4-dichloropyridine, is dissolved in an anhydrous aprotic solvent such as tetrahydrofuran (THF) and cooled to a very low temperature (e.g., -78 °C).

-

A strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), is added dropwise. The lithium is expected to selectively replace the more reactive chlorine at the 4-position.

-

Anhydrous DMF is then added to the reaction mixture to introduce the formyl group.

-

The reaction is quenched with a proton source (e.g., saturated aqueous ammonium chloride), and the product, 5-bromo-2-chloro-4-formylpyridine, is isolated and purified.

Step 4: Reduction of 5-bromo-2-chloro-4-formylpyridine to this compound

The reduction of the aldehyde to the primary alcohol can be achieved using a mild reducing agent.[5]

-

The aldehyde is dissolved in a suitable alcoholic solvent, such as methanol or ethanol.

-

The solution is cooled in an ice bath, and sodium borohydride (NaBH₄) is added in portions.

-

The reaction is stirred until the aldehyde is consumed (monitored by TLC).

-

The reaction is quenched by the addition of water, and the product is extracted, dried, and purified to yield this compound.[5]

Spectroscopic Data

While the raw spectroscopic data for this compound is not publicly available, several suppliers indicate its availability upon request.[2] For structural elucidation, the following spectroscopic characteristics would be expected:

-

¹H NMR: The spectrum would likely show two singlets in the aromatic region corresponding to the two protons on the pyridine ring, and a singlet in the aliphatic region for the -CH₂OH group, which would couple with the hydroxyl proton unless exchanged with D₂O.

-

¹³C NMR: The spectrum would show six distinct carbon signals: four for the pyridine ring carbons and one for the -CH₂OH carbon. The carbons attached to bromine and chlorine would be significantly deshielded.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of bromine and chlorine atoms.[6]

Safety and Handling

This compound is classified as a warning-level hazard.[1] The following hazard and precautionary statements are associated with this compound:

| Hazard Statements | Precautionary Statements |

| H302: Harmful if swallowed | P260: Do not breathe dust/fume/gas/mist/vapors/spray |

| H312: Harmful in contact with skin | P262: Do not get in eyes, on skin, or on clothing |

| H315: Causes skin irritation | P270: Do not eat, drink or smoke when using this product |

| H319: Causes serious eye irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection |

| H332: Harmful if inhaled | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |

| H335: May cause respiratory irritation | P402 + P404: Store in a dry place. Store in a closed container |

Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be followed when handling this compound.[2] Work should be conducted in a well-ventilated fume hood.

Potential Applications in Drug Discovery and Development

While there are no specific biological activities reported for this compound itself, the substituted pyridine scaffold is a common motif in many biologically active compounds. Halogenated pyridines, in particular, are valuable intermediates in medicinal chemistry.

The presence of bromo and chloro substituents provides two potential sites for further chemical modification through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the synthesis of a diverse library of compounds for biological screening. The hydroxymethyl group can also be further functionalized, for example, by oxidation to an aldehyde or carboxylic acid, or by conversion to a leaving group for nucleophilic substitution.

Caption: Role as a building block in drug discovery.

Given that many pyridine derivatives exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties, this compound represents a valuable starting material for the synthesis of novel therapeutic agents.[7][8] The specific substitution pattern may impart unique pharmacological properties that warrant further investigation.

Conclusion

This compound is a halogenated pyridine derivative with potential as a versatile building block in medicinal chemistry and materials science. While comprehensive experimental data is limited in the public domain, this guide provides a summary of its known properties and a plausible synthetic route based on established chemical transformations. Further research into the synthesis and biological evaluation of this compound and its derivatives could lead to the discovery of novel molecules with significant therapeutic potential.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. 1211531-97-3|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 3. This compound | 1211531-97-3 [amp.chemicalbook.com]

- 4. This compound CAS 1211531-97-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. (4-CHLORO-PYRIDIN-2-YL)-METHANOL | 63071-10-3 [chemicalbook.com]

- 6. PubChemLite - this compound (C6H5BrClNO) [pubchemlite.lcsb.uni.lu]

- 7. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of some polymethoxylated fused pyridine ring systems as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (5-Bromo-2-chloropyridin-4-yl)methanol for Researchers and Drug Development Professionals

Introduction: (5-Bromo-2-chloropyridin-4-yl)methanol is a halogenated pyridine derivative that serves as a versatile intermediate in the synthesis of complex organic molecules. Its utility is particularly noted in the field of medicinal chemistry, where the pyridine scaffold is a common feature in a wide array of biologically active compounds. This technical guide provides a comprehensive overview of its chemical identity, properties, and potential applications, with a focus on its role in the development of novel therapeutics. The presence of bromine and chlorine atoms, along with a hydroxymethyl group, offers multiple reaction sites for further chemical modifications, making it a valuable building block for creating diverse molecular libraries.

Chemical Identification and Synonyms

The compound with the systematic name this compound is also known by several synonyms, which are often used interchangeably in scientific literature and chemical catalogs.

-

IUPAC Name: this compound

-

Synonyms:

-

5-Bromo-2-chloro-4-(hydroxymethyl)pyridine

-

5-Bromo-2-chloroisonicotinyl alcohol

-

4-Pyridinemethanol, 5-bromo-2-chloro-

-

-

CAS Number: 1211531-97-3

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. These properties are essential for its handling, characterization, and use in chemical synthesis.

| Property | Value |

| Molecular Formula | C₆H₅BrClNO |

| Molecular Weight | 222.47 g/mol |

| Exact Mass | 220.92400 u |

| Physical Form | Powder or liquid |

Experimental Protocols

Representative Synthesis of a Halogenated Pyridine Intermediate (5-Bromo-2,4-dichloropyridine)

This protocol is adapted from the synthesis of a related dichloropyridine and illustrates a common strategy for introducing halogen atoms onto the pyridine ring.

Step 1: Bromination of 2-amino-4-chloropyridine

-

Dissolve 2-amino-4-chloropyridine in dichloromethane and cool the solution to 0°C in an ice bath.

-

Slowly add N-bromosuccinimide (NBS) in portions to the cooled solution while stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Dissolve the crude product in ethyl acetate and wash with 1 M hydrochloric acid.

-

Adjust the pH of the aqueous layer to be basic and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the brominated intermediate.

Step 2: Diazotization and Chlorination

-

Dissolve the intermediate from Step 1 in concentrated hydrochloric acid and cool the mixture to -30°C.

-

Slowly add a solution of sodium nitrite in water, maintaining the low temperature.

-

After the addition is complete, continue stirring at -30°C for one hour.

-

Add cuprous chloride to the reaction mixture and allow it to warm to room temperature.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, neutralize the mixture with a base (e.g., sodium hydroxide) and extract the product with ethyl acetate.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to obtain 5-Bromo-2,4-dichloropyridine.

Applications in Drug Discovery and Development

Halogenated pyridines like this compound are valuable precursors in the synthesis of pharmaceutical agents. The pyridine moiety is a key pharmacophore in many drugs, and the presence of halogens can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for drug efficacy.

This compound is often utilized as an intermediate in the synthesis of kinase inhibitors.[1][2][3] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in various diseases, including cancer. The development of small molecule kinase inhibitors is a major focus of modern drug discovery.

Logical Workflow for Synthesis and Application

The following diagram illustrates a logical workflow from the starting materials to the potential application of this compound in the synthesis of bioactive molecules.

Caption: A logical workflow from the synthesis of the title compound to its application in drug discovery.

Potential Signaling Pathway Involvement

While specific signaling pathways directly modulated by this compound have not been elucidated, its role as a precursor for kinase inhibitors suggests that its derivatives could potentially target a variety of signaling cascades critical in cancer and other diseases. The diagram below represents a generalized kinase signaling pathway that could be targeted by inhibitors derived from this chemical scaffold.

Caption: A generalized kinase signaling pathway targeted by inhibitors.

References

Spectroscopic and Synthetic Profile of (5-Bromo-2-chloropyridin-4-YL)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Compound Identification and Properties

(5-Bromo-2-chloropyridin-4-YL)methanol is a halogenated pyridine derivative. Halogenated pyridines are significant structural motifs in medicinal chemistry, often imparting desirable pharmacokinetic and pharmacodynamic properties to active pharmaceutical ingredients.

| Property | Value | Source |

| CAS Number | 1211531-97-3 | [1][2][3] |

| Molecular Formula | C₆H₅BrClNO | [1][3] |

| Molecular Weight | 222.47 g/mol | |

| Physical Form | Solid | |

| Melting Point | 151 - 154 °C | |

| Purity | Typically >97% | |

| InChI Key | OFGOXDSEEYDXQV-UHFFFAOYSA-N |

Spectroscopic Data (Predicted)

Disclaimer: The following tables present predicted spectroscopic data for this compound. These values are based on the chemical structure and data from analogous compounds and are intended for illustrative purposes. Actual experimental values may vary.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.5 | s | 1H | H-6 (Pyridine) |

| ~7.8 | s | 1H | H-3 (Pyridine) |

| ~4.8 | s | 2H | -CH₂- |

| ~3.5 | t | 1H | -OH |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

| Chemical Shift (δ) ppm | Assignment |

| ~160 | C-4 (Pyridine, C-CH₂OH) |

| ~152 | C-2 (Pyridine, C-Cl) |

| ~148 | C-6 (Pyridine, C-H) |

| ~125 | C-3 (Pyridine, C-H) |

| ~118 | C-5 (Pyridine, C-Br) |

| ~60 | -CH₂OH |

Mass Spectrometry (MS)

| m/z | Interpretation |

| 221/223/225 | [M]⁺ Isotopic pattern for Br and Cl |

| 222/224/226 | [M+H]⁺ Isotopic pattern for Br and Cl |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3400-3200 (broad) | O-H stretch (alcohol) |

| 3100-3000 | C-H stretch (aromatic) |

| 1600-1450 | C=C and C=N stretch (pyridine ring) |

| 1250-1000 | C-O stretch (primary alcohol) |

| 800-600 | C-Cl and C-Br stretch |

Experimental Protocols

The following sections detail generalized protocols for obtaining the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. Sample Preparation A solution of this compound is prepared by dissolving 5-10 mg of the solid compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

3.1.2. Data Acquisition ¹H and ¹³C NMR spectra are typically acquired on a 400 MHz or 500 MHz spectrometer. The instrument's magnetic field is locked using the deuterium signal from the solvent. Shimming is performed to optimize the magnetic field homogeneity. For ¹³C NMR, a proton-decoupled pulse sequence is commonly used to simplify the spectrum to single lines for each unique carbon atom.

Mass Spectrometry (MS)

3.2.1. Sample Preparation For Electrospray Ionization (ESI), a dilute solution of the sample is prepared in a suitable solvent such as methanol or acetonitrile (approximately 1 mg/mL). This solution is then further diluted to a final concentration in the low µg/mL to ng/mL range. The solution should be free of non-volatile salts and buffers.

3.2.2. Data Acquisition The prepared sample solution is introduced into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography (LC) system. For ESI, the sample is ionized by applying a high voltage to a capillary, generating a fine spray of charged droplets. The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).

Infrared (IR) Spectroscopy

3.3.1. Sample Preparation For a solid sample, a KBr pellet can be prepared by grinding a small amount of the compound with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the solid sample directly onto the ATR crystal.

3.3.2. Data Acquisition A background spectrum of the empty sample holder (or clean ATR crystal) is first recorded. The sample is then placed in the IR beam path, and the sample spectrum is acquired. The instrument measures the absorption of infrared radiation at different wavenumbers, resulting in a spectrum that reveals the functional groups present in the molecule.

Synthesis and Workflow

A plausible synthetic route to this compound could start from a suitable pyridine precursor. The following diagram illustrates a generalized workflow for the synthesis and characterization of the target compound.

Caption: A generalized workflow for the synthesis and spectroscopic characterization of this compound.

Conclusion

This compound is a valuable building block in synthetic and medicinal chemistry. This technical guide provides essential information regarding its properties and outlines the necessary experimental protocols for its thorough spectroscopic characterization. While specific experimental data is currently limited in the public domain, the provided predicted data and generalized methodologies offer a solid foundation for researchers working with this compound. The presented synthetic and characterization workflow serves as a practical guide for the preparation and verification of this molecule in a laboratory setting.

References

An In-depth Technical Guide to (5-Bromo-2-chloropyridin-4-YL)methanol Solid for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of the solid compound (5-Bromo-2-chloropyridin-4-YL)methanol. It is intended for researchers, scientists, and professionals in the field of drug development who may use this compound as a key intermediate in the synthesis of novel pharmaceutical agents. This document outlines its appearance, purity, and available analytical data, and provides a putative experimental workflow for its synthesis and purification based on established chemical methodologies for related compounds.

Physicochemical Properties and Purity

This compound is a halogenated pyridine derivative that serves as a versatile building block in organic synthesis. Its solid form is the standard state under ambient conditions.

Appearance: The compound is consistently described as a solid by various chemical suppliers. It is typically found as a powder.

Purity: Commercially available this compound generally exhibits a purity of 97% or higher.

Quantitative Data Summary

For ease of reference and comparison, the key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1211531-97-3 | [1][2][3] |

| Molecular Formula | C₆H₅BrClNO | [4] |

| Molecular Weight | 222.47 g/mol | [1] |

| Appearance | Solid, Powder | [3] |

| Melting Point | 151 - 154 °C | |

| Purity | ≥ 97% | |

| Exact Mass | 220.92400 u | [3] |

Experimental Protocols

Postulated Synthetic Pathway

A likely synthetic route to this compound involves the bromination of a suitable 2-chloropyridine precursor, followed by functional group manipulation to introduce the hydroxymethyl group at the 4-position. One possible precursor is 2-chloro-4-methylpyridine. The synthesis could proceed via the following conceptual steps:

-

Bromination: Introduction of a bromine atom at the 5-position of the pyridine ring.

-

Side-Chain Functionalization: Conversion of the methyl group at the 4-position to a hydroxymethyl group. This could be achieved through radical bromination followed by hydrolysis, or oxidation of the methyl group.

A more direct, though potentially lower-yielding, approach could involve the diazotization of an amino-pyridine precursor, followed by a Sandmeyer-type reaction.

General Purification Protocol

Purification of the crude this compound solid is critical to achieving high purity. A standard laboratory procedure would involve the following steps:

-

Extraction: The crude product from the reaction mixture would be extracted into a suitable organic solvent, such as ethyl acetate. The organic layer would then be washed with brine.[5][6]

-

Drying: The organic extract is dried over an anhydrous drying agent like sodium sulfate.[5][6]

-

Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.[6]

-

Chromatography: The resulting residue is purified by column chromatography on silica gel.[6]

-

Recrystallization: For further purification, the solid obtained after chromatography can be recrystallized from an appropriate solvent system.

Analytical Characterization Workflow

To confirm the identity and purity of the synthesized this compound, a series of analytical techniques should be employed.

-

Thin-Layer Chromatography (TLC): Used to monitor the progress of the reaction and the effectiveness of the purification steps.[5][6]

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound with high accuracy.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure of the molecule by analyzing the chemical shifts and coupling constants of the protons (¹H NMR) and carbon atoms (¹³C NMR).

-

Mass Spectrometry (MS): To confirm the molecular weight and elemental composition of the compound.

Visualizations

To further clarify the proposed experimental and analytical workflows, the following diagrams are provided.

Caption: A logical workflow for the synthesis and purification of the target compound.

Caption: The analytical workflow for the characterization of the purified solid.

It is important to note that while this guide provides a thorough overview based on available data, the proposed experimental protocols are illustrative. Researchers should always consult relevant safety data sheets and perform thorough literature reviews before undertaking any new synthetic procedures. Several chemical suppliers offer downloadable safety data sheets and may provide certificates of analysis upon request.[1]

References

- 1. 1211531-97-3|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 2. aobchem.com [aobchem.com]

- 3. This compound CAS 1211531-97-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. PubChemLite - this compound (C6H5BrClNO) [pubchemlite.lcsb.uni.lu]

- 5. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents [patents.google.com]

- 6. guidechem.com [guidechem.com]

Technical Guide: (5-Bromo-2-chloropyridin-4-YL)methanol for Research and Development

Audience: Researchers, scientists, and drug development professionals.

Introduction

(5-Bromo-2-chloropyridin-4-YL)methanol is a halogenated pyridine derivative that serves as a versatile building block in medicinal chemistry and drug discovery. Its bifunctional nature, featuring both chloro and bromo substituents, allows for selective and sequential functionalization through various cross-coupling reactions. This makes it a valuable intermediate in the synthesis of complex molecules, including potent kinase inhibitors and other biologically active compounds. This guide provides a comprehensive overview of its commercial availability, a detailed plausible synthesis protocol, and its potential applications in drug development, particularly in the context of kinase inhibitor synthesis.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 1211531-97-3 | [1] |

| Molecular Formula | C₆H₅BrClNO | [1] |

| Molecular Weight | 222.47 g/mol | |

| Appearance | Solid (powder or crystalline) | |

| Purity | Typically ≥97% | [1] |

| Storage Temperature | 2-8°C | [1] |

Commercial Availability

This compound is readily available from a variety of chemical suppliers. The table below summarizes a selection of vendors and their typical product offerings. Pricing is subject to change and should be confirmed with the respective suppliers.

| Supplier | Available Quantities (Representative) | Purity | Notes |

| AOBChem | 250mg, 500mg, 1g, 5g, 10g | 97% | In stock in the US and China.[1] |

| Sigma-Aldrich (Key Organics) | Inquire for availability | 97% | Solid form.[2] |

| ChemicalBook | Various suppliers listed | N/A | Platform with multiple vendors.[3] |

| Home Sunshine Pharma | Inquire for bulk quantities | N/A | Manufacturers and suppliers in China.[4] |

Synthesis and Experimental Protocols

While this compound is commercially available, a multi-step synthesis from readily available starting materials is feasible. A plausible and efficient synthetic route involves the synthesis of the key intermediate, 5-bromo-2-chloroisonicotinic acid, followed by its reduction to the corresponding alcohol.

Synthesis of 5-bromo-2-chloroisonicotinic acid

This protocol is based on a patented method for the synthesis of the isonicotinic acid precursor.[5]

Objective: To synthesize 5-bromo-2-chloroisonicotinic acid from 2,5-dichloropyridine.

Materials:

-

2,5-dichloropyridine

-

Appropriate brominating agent and catalyst (as per patent literature)

-

Solvent (as per patent literature)

-

Reagents for hydroxylation step (as per patent literature)

-

Standard laboratory glassware and equipment

Experimental Procedure:

-

Bromination: In a suitable reaction vessel, dissolve 2,5-dichloropyridine in the specified solvent. Under controlled conditions, add the brominating agent and catalyst. The reaction progress should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up and Isolation: Upon completion of the bromination, the reaction mixture is worked up to isolate the intermediate, 5-bromo-2-chloropyridine.

-

Hydroxylation: The isolated 5-bromo-2-chloropyridine is then subjected to a hydroxylation reaction to yield 5-bromo-2-chloroisonicotinic acid.[5]

-

Purification: The crude 5-bromo-2-chloroisonicotinic acid can be purified by recrystallization or column chromatography to achieve the desired purity for the subsequent step.

Reduction of 5-bromo-2-chloroisonicotinic acid to this compound

This is a generalized protocol for the reduction of a carboxylic acid to a primary alcohol.

Objective: To reduce 5-bromo-2-chloroisonicotinic acid to this compound.

Materials:

-

5-bromo-2-chloroisonicotinic acid

-

Reducing agent (e.g., Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF))

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Diethyl ether)

-

Aqueous acid solution (for quenching, e.g., 1 M HCl)

-

Sodium sulfate (anhydrous)

-

Standard laboratory glassware for reactions under inert atmosphere

Experimental Procedure:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend 5-bromo-2-chloroisonicotinic acid (1.0 eq) in anhydrous THF.

-

Addition of Reducing Agent: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of the reducing agent (e.g., 1.0 M BH₃·THF in THF, 1.1-1.5 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC until the starting material is consumed.

-

Quenching: Cool the reaction mixture back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of water, followed by a 1 M aqueous solution of HCl.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Mandatory Visualizations

Synthetic Pathway

Caption: Plausible synthetic pathway for this compound.

Experimental Workflow for Reduction Step

Caption: Experimental workflow for the reduction of 5-bromo-2-chloroisonicotinic acid.

Application in Drug Discovery: A Gateway to Kinase Inhibitors

This compound is not typically a final drug product but rather a crucial starting material for the synthesis of more complex, biologically active molecules. Its value lies in the differential reactivity of the bromo and chloro substituents, which allows for selective participation in various cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This enables the introduction of diverse functionalities at specific positions of the pyridine ring, a common scaffold in many kinase inhibitors.

While there is no direct evidence of this compound being involved in a specific signaling pathway, its derivatives, synthesized using this building block, are designed to target key enzymes in cellular signaling cascades. For instance, related bromo-chloro-pyrimidine and pyridine cores are central to the development of inhibitors for p38 MAP kinase and Aurora kinases, which are implicated in inflammation and cancer, respectively.

Representative Role in a Kinase Inhibitor Synthesis Pathway

The following diagram illustrates a conceptual pathway where this compound could be utilized as a starting point for the synthesis of a hypothetical kinase inhibitor that targets a generic kinase signaling pathway.

Caption: Conceptual role in synthesizing a kinase inhibitor to modulate a signaling pathway.

Safety Information

This compound is a chemical substance that should be handled with care in a laboratory setting. Users should consult the Safety Data Sheet (SDS) provided by the supplier before use. General safety precautions include:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.

-

First Aid: In case of skin contact, wash with plenty of soap and water. If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing. In case of ingestion, rinse the mouth and immediately call a poison center or doctor.

This technical guide is intended for informational purposes only and should be used by qualified professionals. All experimental work should be conducted in a properly equipped laboratory and with all necessary safety precautions in place.

References

- 1. 5-Bromo-2-chloroisonicotinic acid | 886365-31-7 [chemicalbook.com]

- 2. calpaclab.com [calpaclab.com]

- 3. US4960896A - Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids - Google Patents [patents.google.com]

- 4. chemimpex.com [chemimpex.com]

- 5. CN105753780A - A synthetic method of a medicine raw material 5-bromo-2-chloroisonicotinic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to (5-bromo-2-chloropyridin-4-yl)methanol: Safety, Handling, and Experimental Considerations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for the chemical compound (5-bromo-2-chloropyridin-4-yl)methanol. It is intended for use by professionals in research, scientific, and drug development fields who may be working with this substance. The following sections detail its properties, hazards, safe handling procedures, and emergency protocols. While specific experimental protocols for the synthesis and analysis of this compound are not publicly available, this guide provides hypothetical and generalized procedures based on common organic chemistry techniques for compounds of a similar nature.

Chemical and Physical Properties

This compound is a halogenated pyridine derivative. Its key identifiers and physical properties are summarized below.

| Property | Value |

| CAS Number | 1211531-97-3 |

| Molecular Formula | C6H5BrClNO |

| Molecular Weight | 222.47 g/mol |

| Boiling Point | 316.3±37.0 °C (Predicted) |

| Density | 1.785±0.06 g/cm3 (Predicted) |

| Appearance | Powder or liquid |

Hazard Identification and Safety Information

This compound is classified as a hazardous substance. All personnel handling this chemical must be aware of its potential dangers and take appropriate precautions.[1]

GHS Hazard Statements:

-

H302: Harmful if swallowed.[1]

-

H312: Harmful in contact with skin.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H332: Harmful if inhaled.[1]

-

H335: May cause respiratory irritation.[1]

GHS Precautionary Statements: [2]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P312: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P330: Rinse mouth.

-

P362+P364: Take off contaminated clothing and wash it before reuse.

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed.

-

P405: Store locked up.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Safe Handling and Storage

Adherence to strict safety protocols is mandatory when handling this compound.

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid generating dust.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.

-

Do not eat, drink, or smoke in the handling area.[2]

-

Wash hands thoroughly after handling.[2]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]

-

Keep away from incompatible materials such as strong oxidizing agents.

-

The recommended storage temperature is 2-8°C.

Caption: Workflow for the safe handling and storage of this compound.

First-Aid and Emergency Procedures

In the event of exposure or a spill, immediate action is crucial.

| Exposure Route | First-Aid Measures |

| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[2] |

| Skin Contact | Immediately wash with plenty of soap and water. Remove contaminated clothing and wash before reuse. If skin irritation occurs, get medical advice/attention. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[2] |

Accidental Release Measures:

-

Evacuate the area.

-

Wear appropriate personal protective equipment.

-

Avoid breathing dust.

-

Contain the spill and collect the material using an inert absorbent.

-

Place the collected material in a sealed container for disposal.

-

Ventilate the area and wash the spill site after material pickup is complete.

Caption: Emergency response workflow for incidents involving this compound.

Experimental Protocols (Hypothetical and Generalized)

Hypothetical Synthesis

The synthesis of this compound could potentially be achieved from a suitable precursor such as 5-bromo-2-chloroisonicotinic acid or its corresponding aldehyde. A possible synthetic route could involve the reduction of the carboxylic acid or aldehyde functionality.

Example Reaction Scheme (Hypothetical):

Reduction of 5-bromo-2-chloroisonicotinic acid:

-

Suspend 5-bromo-2-chloroisonicotinic acid in a suitable anhydrous solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the mixture in an ice bath.

-

Slowly add a reducing agent (e.g., lithium aluminum hydride or borane-tetrahydrofuran complex).

-

Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).

-

Quench the reaction carefully by the slow addition of water, followed by an aqueous base (e.g., NaOH solution).

-

Filter the resulting mixture and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Caption: Hypothetical workflow for the synthesis of this compound.

Generalized Analytical Protocols

Characterization and purity assessment of the final product would typically involve techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

General NMR Analysis:

-

Dissolve a small amount of the sample in a deuterated solvent (e.g., CDCl3 or DMSO-d6).

-

Transfer the solution to an NMR tube.

-

Acquire 1H and 13C NMR spectra. The resulting spectra should be consistent with the expected structure of this compound.

General HPLC Analysis for Purity:

-

Prepare a standard solution of the compound at a known concentration in a suitable solvent (e.g., acetonitrile/water mixture).

-

Prepare a sample solution of the synthesized product at the same concentration.

-

Inject the solutions onto a suitable HPLC column (e.g., C18).

-

Elute the compound using an appropriate mobile phase gradient.

-

Detect the compound using a UV detector at a suitable wavelength.

-

Determine the purity by comparing the peak area of the main component to the total peak area of all components in the chromatogram.

Caption: Generalized workflow for the analytical characterization of this compound.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information regarding the specific biological activity or the signaling pathways in which this compound may be involved. As a halogenated pyridine, it is plausible that this compound could serve as an intermediate in the synthesis of more complex molecules with potential biological activities. Researchers investigating this compound should perform appropriate biological assays to determine its effects.

This guide is intended to provide a foundation for the safe handling and use of this compound. It is imperative that all laboratory personnel consult the most up-to-date Safety Data Sheet (SDS) and adhere to all institutional and regulatory safety guidelines.

References

Reactivity profile of halogenated pyridine methanols

An In-depth Technical Guide to the Reactivity Profile of Halogenated Pyridine Methanols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Halogenated pyridine methanols are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Their unique structural arrangement, featuring a hydroxylmethyl group and one or more halogen substituents on a pyridine core, provides a versatile platform for synthetic transformations. The inherent electronic properties of the pyridine ring, modulated by the presence and position of halogens, dictate a distinct reactivity profile. This guide offers a comprehensive overview of the key reactions of halogenated pyridine methanols, including oxidation of the methanol moiety, nucleophilic aromatic substitution (SNAr), and palladium-catalyzed cross-coupling reactions. Detailed experimental protocols for seminal transformations, quantitative data, and logical diagrams are provided to serve as a practical resource for professionals in drug discovery and chemical synthesis.

Introduction: The Role of Halogenated Pyridines in Drug Discovery

The pyridine scaffold is a ubiquitous feature in many pharmaceuticals and bioactive molecules. The introduction of halogen atoms onto this ring system serves multiple purposes in drug design. Halogens can modulate the pharmacokinetic properties of a drug candidate, such as lipophilicity and metabolic stability, and can participate in halogen bonding, a significant non-covalent interaction with biological targets.[1][2] Halogenated pyridines, and by extension their methanol derivatives, are therefore crucial intermediates in the synthesis of complex molecular architectures.[1][3] They offer multiple reaction handles: the hydroxyl group, the halogen atom(s), and the pyridine ring itself, allowing for sequential and controlled diversification.

Core Reactivity Profile

The reactivity of a halogenated pyridine methanol can be broadly categorized into three areas: reactions at the methanol group, reactions at the halogen-substituted ring, and the interplay of electronic effects that govern selectivity.

dot

Caption: Key reaction pathways available for synthetic modification of halogenated pyridine methanols.

Oxidation of the Methanol Group

The primary alcohol functionality can be readily oxidized to either an aldehyde or a carboxylic acid, depending on the chosen reagent and reaction conditions.

-

To Aldehydes: Milder oxidizing agents are required to prevent over-oxidation to the carboxylic acid. Common reagents include pyridinium chlorochromate (PCC), manganese dioxide (MnO₂), and Dess-Martin periodinane.[4][5] The use of dipyridine chromium(VI) oxide in dichloromethane is also an effective method.[4]

-

To Carboxylic Acids/Esters: Stronger oxidizing agents like potassium permanganate (KMnO₄) or chromic acid will typically yield the corresponding carboxylic acid.[5] A mild, one-pot conversion to esters has been reported using silver(I) oxide (Ag₂O) and an alkyl iodide. This method shows good functional group tolerance but appears to be more effective for pyridine-2-methanols, suggesting a chelation-assisted mechanism involving the pyridine nitrogen.[6]

| Substrate Position | Reagent System | Product | Yield (%) | Reference |

| Pyridine-2-methanol | Ag₂O, 2-iodopropane, dioxane | Isopropyl picolinate | 85 | [6] |

| Pyridine-3-methanol | Ag₂O, 2-iodopropane, dioxane | Isopropyl nicotinate | Low Yield | [6] |

| Pyridine-4-methanol | Ag₂O, 2-iodopropane, dioxane | Isopropyl isonicotinate | Low Yield | [6] |

| 1-Heptanol | Dipyridine chromium(VI) oxide, CH₂Cl₂ | Heptanal | 79-82 | [4] |

Nucleophilic Aromatic Substitution (SNAr)

Halogenated pyridines are activated towards nucleophilic aromatic substitution due to the electron-withdrawing nature of the ring nitrogen. The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[7][8]

-

Reactivity Order: The reactivity of the halogen leaving group in SNAr reactions is typically F > Cl ≈ Br > I.[9] This is because the rate-determining step is often the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine polarizing the C-F bond.[8][9] However, in some systems, particularly N-methylpyridinium salts, the mechanism can shift, and this order may change.[9]

-

Positional Effects: Nucleophilic attack is strongly favored at the α (2,6) and γ (4) positions, as the negative charge of the Meisenheimer complex can be delocalized onto the electronegative nitrogen atom.[7][10] Substitution at the β (3,5) position is significantly slower as it lacks this stabilization pathway.[7]

-

Nucleophiles: A wide range of nucleophiles can be employed, including alkoxides, thiolates, and amines.[11][12] Reactions with thiol nucleophiles are particularly relevant for the synthesis of bioactive thioether-containing drugs.[11]

dot

Caption: The addition-elimination pathway for nucleophilic aromatic substitution (SNAr).

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C and C-heteroatom bond formation, and halogenated pyridines are excellent substrates.[3] These reactions are fundamental in modern drug discovery for constructing complex molecular scaffolds.[1][13]

-

Suzuki-Miyaura Coupling: This is a widely used reaction coupling a halide with an organoboron reagent. It is known for its mild conditions and tolerance of a wide range of functional groups.[14][15] For halogenated pyridines, the choice of catalyst, ligand, and base is crucial for achieving high yields.[14][16] Buchwald precatalysts with biaryl phosphine ligands are often effective, especially for less reactive chloro-pyridines.[14]

-

Other Cross-Coupling Reactions: Other important transformations include the Heck (coupling with alkenes), Sonogashira (coupling with terminal alkynes), Stille (organostannanes), Negishi (organozinc), and Buchwald-Hartwig (C-N and C-O bond formation) reactions.[3][17]

dot

Caption: A simplified representation of the catalytic cycle for Suzuki-Miyaura cross-coupling.

Influence of Electronic and Steric Effects on Regioselectivity

The outcome of reactions on poly-halogenated pyridines is governed by a delicate balance of electronic and steric factors.[18]

-

Electronic Effects: The pyridine nitrogen makes the α (C2/C6) and γ (C4) positions electron-deficient, favoring oxidative addition of palladium at these sites.[18] The general reactivity order for halogens in oxidative addition is I > Br > Cl.

-

Steric Hindrance: Bulky substituents near a potential reaction site can direct the catalyst to a less hindered position. This can be exploited to override inherent electronic preferences.

-

Catalyst and Ligand: The choice of ligand is a powerful tool for controlling regioselectivity. Sterically demanding ligands can favor coupling at otherwise less accessible positions.[18]

dot

Caption: Key factors that control the site of reaction on a poly-halogenated pyridine ring.

Experimental Protocols

The following protocols are generalized procedures adapted from the literature for key transformations. Researchers should optimize conditions for their specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a 3-Bromopyridine Derivative[14]

-

To an oven-dried Schlenk flask, add the bromopyridine methanol derivative (1.0 mmol), the desired arylboronic acid (1.2 mmol), and sodium carbonate (2.0 mmol).

-

Evacuate and backfill the flask with argon three times.

-

Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

-

Add a degassed solvent mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL) via syringe.

-

Heat the reaction mixture to 80 °C with vigorous stirring for 6-12 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

-

Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Oxidation of a Pyridine Methanol to an Aldehyde[4]

Caution: The reaction of chromium trioxide with pyridine is highly exothermic.

-

Preparation of the Reagent (Dipyridine Chromium(VI) Oxide): In a fume hood, add anhydrous chromium(VI) oxide (CrO₃, 0.68 mol) in portions to a stirred, cooled (15-20 °C) solution of anhydrous pyridine (500 mL). Allow the mixture to warm to room temperature with stirring. The deep red crystalline complex is collected, washed with petroleum ether, and dried under vacuum. Store in a desiccator at 0 °C.

-

Oxidation: To a stirred solution of the pyridine methanol derivative (0.050 mol) in anhydrous dichloromethane (650 mL), add dipyridine chromium(VI) oxide (0.300 mol) in one portion at room temperature.

-

Stir the mixture for 20-30 minutes. A brown, insoluble gum will precipitate.

-

Decant the supernatant solution. Wash the residue with three portions of diethyl ether.

-

Combine the organic solutions and wash successively with 5% aqueous sodium hydroxide, 5% aqueous hydrochloric acid, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by rotary evaporation.

-

The resulting crude aldehyde can be further purified if necessary.

Protocol 3: General Procedure for Nucleophilic Aromatic Substitution with a Thiol[11]

-

To a solution of the chloropyridine methanol derivative (1.0 mmol) in a suitable solvent (e.g., DMF, NMP, or dioxane), add the thiol nucleophile (1.1-1.5 mmol).[12]

-

Add a base such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or a non-nucleophilic organic base (e.g., DBU). The choice of base depends on the pKa of the thiol.

-

Stir the reaction at room temperature or heat as required (e.g., 50-100 °C) while monitoring by TLC or LC-MS.[11][12] Reactions involving activated halopyridines may proceed at room temperature.[11]

-

Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the residue by flash chromatography.

References

- 1. nbinno.com [nbinno.com]

- 2. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Aldehyde - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]

- 8. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 9. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. chemrxiv.org [chemrxiv.org]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. benchchem.com [benchchem.com]

- 15. Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

The Strategic Role of (5-Bromo-2-chloropyridin-4-YL)methanol in Modern Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(5-Bromo-2-chloropyridin-4-YL)methanol , a halogenated pyridine derivative, has emerged as a critical and versatile building block in organic synthesis, particularly in the realm of pharmaceutical development. Its unique substitution pattern, featuring a reactive bromine atom, a chlorine atom, and a hydroxymethyl group on the pyridine core, provides a strategic platform for the construction of complex molecular architectures. This guide offers a comprehensive overview of its chemical properties, synthesis, and its pivotal role as an intermediate in the synthesis of high-value compounds, with a focus on kinase inhibitors.

Core Molecular Data

This compound is a stable, solid compound at room temperature. Its structural features are key to its synthetic utility. The bromine atom at the 5-position is particularly susceptible to palladium-catalyzed cross-coupling reactions, while the chlorine atom at the 2-position offers a secondary site for functionalization, often under more forcing conditions. The hydroxymethyl group at the 4-position can be readily oxidized to an aldehyde or carboxylic acid, or used as a handle for ether or ester formation.

| Property | Value | Reference |

| CAS Number | 1211531-97-3 | [1] |

| Molecular Formula | C₆H₅BrClNO | [1] |

| Molecular Weight | 222.47 g/mol | [2] |

| Appearance | Solid | [2] |

| Storage Temperature | 2-8°C, under inert atmosphere | [1] |

Synthesis of the Building Block

While specific literature detailing the synthesis of this compound is not abundant, a plausible and commonly employed synthetic strategy involves the reduction of the corresponding carboxylic acid, 5-bromo-2-chloroisonicotinic acid. This precursor is commercially available or can be synthesized from simpler starting materials.

A general workflow for such a transformation is outlined below:

Caption: Plausible synthetic route to this compound.

Experimental Protocol: Reduction of 5-Bromo-2-chloroisonicotinic acid (General Procedure)

Objective: To synthesize this compound via the reduction of 5-bromo-2-chloroisonicotinic acid.

Materials:

-

5-Bromo-2-chloroisonicotinic acid

-

Borane tetrahydrofuran complex (BH₃·THF) or Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 5-bromo-2-chloroisonicotinic acid (1.0 eq) in anhydrous THF.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add the reducing agent (e.g., BH₃·THF, 1.5-2.0 eq) dropwise to the stirred solution.

-